molecular formula C15H19ClN2O B14732891 1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone CAS No. 6103-61-3

1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone

Cat. No.: B14732891
CAS No.: 6103-61-3
M. Wt: 278.78 g/mol
InChI Key: GXGWQUTZOBNBNJ-UHFFFAOYSA-N
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Description

1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone is an organic compound that features a p-chlorophenyl group attached to a pyrrolidinone ring, with a piperidine ring also connected to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone typically involves the reaction of p-chlorobenzoyl chloride with piperidine, followed by cyclization with pyrrolidine. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: p-Chlorobenzoyl chloride reacts with piperidine in the presence of a base (e.g., triethylamine) to form an intermediate.

    Step 2: The intermediate undergoes cyclization with pyrrolidine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone
  • This compound analogs
  • This compound derivatives

Comparison

Compared to other similar compounds, this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its p-chlorophenyl group and pyrrolidinone ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

6103-61-3

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-piperidin-1-ylpyrrolidin-2-one

InChI

InChI=1S/C15H19ClN2O/c16-12-4-6-13(7-5-12)18-11-8-14(15(18)19)17-9-2-1-3-10-17/h4-7,14H,1-3,8-11H2

InChI Key

GXGWQUTZOBNBNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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